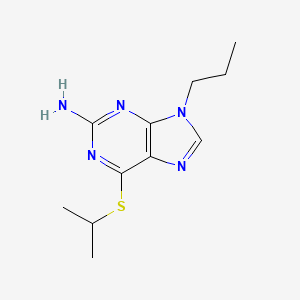
6-Propan-2-ylsulfanyl-9-propylpurin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(isopropylthio)-9-propyl-9H-purin-2-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the purine family, which is known for its significant biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isopropylthio)-9-propyl-9H-purin-2-amine typically involves the introduction of the isopropylthio group at the 6-position of the purine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group at the 6-position is replaced by the isopropylthio group. This can be achieved using isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-(isopropylthio)-9-propyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The isopropylthio group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6-position.
Aplicaciones Científicas De Investigación
6-(isopropylthio)-9-propyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of purine derivatives on biological systems.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(isopropylthio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(phenylthio)-9-propyl-9H-purin-2-amine
- 6-(methylthio)-9-propyl-9H-purin-2-amine
- 6-(ethylthio)-9-propyl-9H-purin-2-amine
Uniqueness
6-(isopropylthio)-9-propyl-9H-purin-2-amine is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
56964-86-4 |
|---|---|
Fórmula molecular |
C11H17N5S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
6-propan-2-ylsulfanyl-9-propylpurin-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-4-5-16-6-13-8-9(16)14-11(12)15-10(8)17-7(2)3/h6-7H,4-5H2,1-3H3,(H2,12,14,15) |
Clave InChI |
FFQLKKZJJNTYOT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=C(N=C2SC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


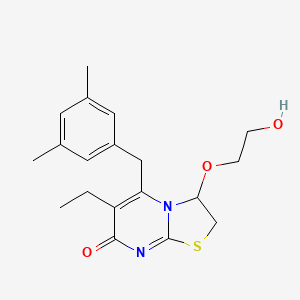
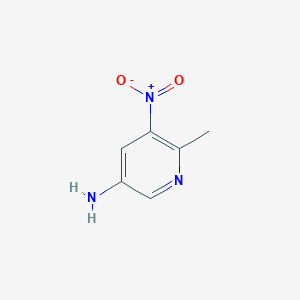
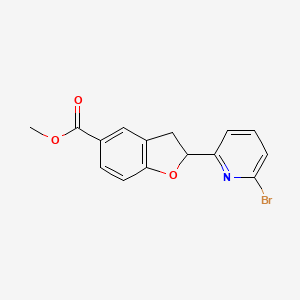
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
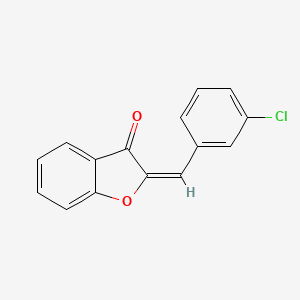


![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)
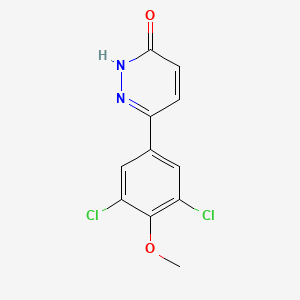

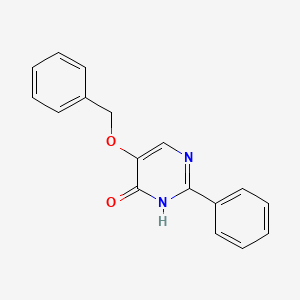

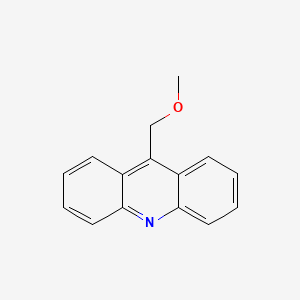
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
